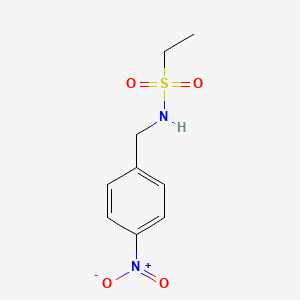

N-(4-nitrobenzyl)ethanesulfonamide

Description

Properties

CAS No. |

1224932-62-0 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

N-[(4-nitrophenyl)methyl]ethanesulfonamide |

InChI |

InChI=1S/C9H12N2O4S/c1-2-16(14,15)10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3 |

InChI Key |

LVIIOEBPOBMMLX-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

Nitro vs. Chloro Substitution

- N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b): The chloro substituent confers moderate antitumor activity, with a synthesis yield of 54.5%.

- N-Methyl-N-(4-nitrophenyl)ethanesulfonamide : Features a nitro group directly on the phenyl ring. Its LogP of 2.98 indicates moderate lipophilicity, which may enhance membrane permeability compared to benzyl-substituted analogues .

Methoxy and Nitro Combinations

- (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) : The methoxy groups improve solubility (melting point: 172–174°C), while the nitro group retains electron-withdrawing properties. This dual functionality may balance bioavailability and target engagement .

Hydroxyl Groups

Fluorine Substitution

- N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide: Fluorine atoms increase metabolic stability and lipophilicity, making this compound suitable for cancer therapeutics. The difluorophenoxy group may enhance binding to kinase targets .

N-Substituent Variations

Benzyl vs. Methyl Groups

- CBiPES (N-(4’-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide): The pyridinylmethyl and cyano-biphenyl groups enable CNS penetration, highlighting how N-substituent diversity can redirect biological activity toward neurotransmitter systems .

Physicochemical Properties

*Estimated LogP values based on structural features.

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 4-nitrobenzylamine is dissolved in deionized water, and the pH is adjusted to 9–10 using 10% aqueous sodium carbonate. Ethanesulfonyl chloride is added dropwise, initiating the formation of the sulfonamide bond. The reaction is monitored by thin-layer chromatography (TLC) until completion, after which dilute hydrochloric acid is added to precipitate the product. Recrystallization in methanol yields pure this compound as a crystalline solid.

Key considerations include maintaining pH control to prevent hydrolysis of the sulfonyl chloride and ensuring stoichiometric equivalence to minimize byproducts. Reported yields for analogous reactions range from 70% to 85%, depending on the purity of starting materials and recrystallization efficiency.

Manganese-Catalyzed N-Alkylation of Ethanesulfonamide with 4-Nitrobenzyl Alcohol

A modern, transition-metal-catalyzed approach employs manganese(I) complexes to facilitate the N-alkylation of ethanesulfonamide with 4-nitrobenzyl alcohol via a borrowing hydrogen mechanism. This method offers advantages in atom economy and avoids hazardous alkyl halides.

Catalytic Cycle and Reaction Conditions

The reaction utilizes a bench-stable Mn(I) catalyst (e.g., Mn(CO)₃Br) in a sealed vial under inert atmosphere. Ethanesulfonamide, 4-nitrobenzyl alcohol, and the catalyst are heated to 150°C for 24 hours, enabling dehydrogenation of the alcohol to an aldehyde intermediate, followed by condensation with the sulfonamide and subsequent hydrogenation.

Yields for similar N-alkylations of sulfonamides using this method exceed 80%, with catalyst loadings as low as 5 mol%. Purification typically involves flash column chromatography (20–30% ethyl acetate/petroleum ether), affording the product in high purity.

Alkylation of Ethanesulfonamide with 4-Nitrobenzyl Halides

Classical alkylation methods involve the reaction of ethanesulfonamide with 4-nitrobenzyl halides (e.g., bromide or chloride) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), using lithium hydride (LiH) as a base.

Procedure and Side Reactions

Ethanesulfonamide is treated with LiH in DMF to generate the sulfonamide anion, which undergoes nucleophilic substitution with 4-nitrobenzyl bromide. The reaction is stirred for 4–5 hours at room temperature, followed by aqueous workup and recrystallization. While this method is reliable, competing elimination reactions may occur, particularly with bulky substrates or elevated temperatures.

Reported yields for analogous alkylations range from 65% to 75%, with higher purity achieved through repetitive recrystallization.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages, limitations, and performance metrics of each methodology:

Cost and Scalability Considerations

-

Direct Sulfonylation : Cost-effective but limited by the commercial availability of 4-nitrobenzylamine.

-

Mn-Catalyzed Alkylation : Scalable with minimal waste, though requires specialized catalysts.

-

Halide Alkylation : Reliable but generates stoichiometric halide byproducts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-nitrobenzyl)ethanesulfonamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives of this compound are often synthesized via nucleophilic aromatic substitution (SNAr) or dehydration of intermediates. For example, dehydration of 2-hydroxy-N-(4-methoxy-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethanesulfonamide using sulfuric acid yields the target compound with ~58% efficiency . Catalytic hydrogenation with Raney-Ni in methanol is another method for nitro-group reduction, though solvent choice and catalyst activity significantly impact yield . Optimization should include monitoring reaction progress via TLC and adjusting temperature/pH to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular conformation and crystal packing. For example, SCXRD analysis of the related compound N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide confirmed bond lengths (mean C–C = 0.004 Å) and torsion angles, with R-factor = 0.057 . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular integrity and functional groups.

Q. What are the primary biological targets of this compound derivatives in oncology research?

- Methodological Answer : These derivatives are potent inhibitors of bromodomain and extraterminal (BET) proteins. ABBV-075/Mivebresib, a derivative, binds to BET bromodomains, disrupting chromatin remodeling and downregulating oncogenes like MYC. Biochemical assays (e.g., TR-FRET) and cellular models (e.g., 22RV1 prostate cancer cells) are used to measure IC₅₀ values, typically in the nanomolar range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the potency and pharmacokinetics of this compound-based BET inhibitors?

- Methodological Answer : SAR optimization involves introducing bidentate interactions with key residues (e.g., Asn140 in BRD4). For ABBV-075, replacing a pyridone core with a pyrrolopyridone improved binding affinity by 9–19-fold. Pharmacokinetic enhancements include modifying substituents (e.g., 2,4-difluorophenoxy) to reduce CYP450 metabolism, as validated in mouse models (t₁/₂ = 6–8 hours) and human microsomal stability assays .

Q. What experimental strategies address contradictions in synthetic yields between different routes for this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 58% via dehydration vs. 72% via SNAr) may arise from competing side reactions or solvent polarity effects. Systematic DOE (design of experiments) approaches, varying parameters like solvent (DMF vs. THF), temperature (80–120°C), and catalyst loading, can identify optimal conditions. LC-MS tracking of intermediates helps pinpoint yield-limiting steps .

Q. How do this compound derivatives induce ferroptosis in cancer cells, and what assays validate this mechanism?

- Methodological Answer : Derivatives like N-(4-morpholinomethylene)ethanesulfonamide target NRF2, a regulator of oxidative stress. Ferroptosis is confirmed via lipid peroxidation assays (C11-BODIPY staining), GPX4 activity inhibition, and rescue experiments with ferroptosis inhibitors (e.g., ferrostatin-1). In vivo validation uses xenograft models monitored for tumor volume reduction and glutathione depletion .

Q. What in vivo models are appropriate for evaluating the efficacy of this compound derivatives in inflammation and cancer?

- Methodological Answer : Murine models of acute inflammation (e.g., LPS-induced cytokine release) and cancer (e.g., subcutaneous 22RV1 xenografts) are standard. Pharmacodynamic endpoints include tumor growth inhibition (TGI ≥70% at 30 mg/kg) and biomarker analysis (MYC mRNA reduction). DMPK studies in rodents assess bioavailability (>50%) and tissue distribution via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.